molecular formula C25H21N7O4 B6561454 2-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl}-4H-chromen-4-one CAS No. 920185-10-0

2-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl}-4H-chromen-4-one

Cat. No.: B6561454
CAS No.: 920185-10-0
M. Wt: 483.5 g/mol
InChI Key: UFDKVTKNLCNHHD-UHFFFAOYSA-N
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Description

The compound “2-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl}-4H-chromen-4-one” is a complex organic molecule. It is related to the class of compounds known as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds have been studied for their potential pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .


Synthesis Analysis

The synthesis of related compounds involves the preparation of bis(acetylphenoxy)acetamide derivatives, followed by bromination using NBS to produce bis(2-bromoacetyl)phenoxy)acetamides. These intermediates can then react with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and o-phenylenediamine derivatives to afford the corresponding bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives .

Future Directions

The future directions for this compound could involve further exploration of its potential pharmacological activities. Given the promising activities of related compounds, it may be worthwhile to investigate this compound’s potential as an anticancer agent, among other possible uses .

Mechanism of Action

Target of Action

The compound, 2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one, has been found to inhibit USP28 . USP28 is a deubiquitinating enzyme that plays a crucial role in various cellular processes, including cell cycle progression and DNA damage response .

Mode of Action

The compound binds to USP28, directly affecting its protein levels . This interaction results in the inhibition of USP28, which can lead to changes in the cellular processes that USP28 is involved in .

Biochemical Pathways

The inhibition of USP28 by the compound can affect various biochemical pathways. For instance, USP28 is known to regulate the stability of several proteins involved in cell cycle progression and DNA damage response . Therefore, the inhibition of USP28 can potentially disrupt these pathways, leading to changes in cell proliferation and DNA repair mechanisms .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds . These studies typically include the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which can impact its bioavailability and efficacy .

Result of Action

The inhibition of USP28 by the compound can result in various molecular and cellular effects. For instance, it has been reported that the compound can inhibit the proliferation of certain cancer cell lines . Additionally, it can affect the cell cycle, potentially leading to cell cycle arrest .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the cellular environment can impact the compound’s stability and efficacy. Moreover, the presence of other molecules in the cellular environment can potentially affect the compound’s interaction with its target .

Properties

IUPAC Name

2-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N7O4/c1-35-17-6-4-5-16(13-17)32-24-22(28-29-32)23(26-15-27-24)30-9-11-31(12-10-30)25(34)21-14-19(33)18-7-2-3-8-20(18)36-21/h2-8,13-15H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDKVTKNLCNHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=O)C6=CC=CC=C6O5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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